alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide
Overview
Description
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide, commonly known as Clopidol, is a synthetic compound that belongs to the class of aziridine-containing drugs. It has been extensively studied for its potential use in animal feed as an anticoccidial agent. Clopidol is known to inhibit the growth of protozoan parasites that cause coccidiosis, a disease that affects the intestinal tract of poultry and other animals.
Mechanism Of Action
Clopidol works by inhibiting the growth of protozoan parasites that cause coccidiosis. It does this by interfering with the metabolism of the parasite, leading to reduced energy production and impaired growth. Clopidol also disrupts the formation of the parasite's cell membrane, leading to cell death.
Biochemical And Physiological Effects
Clopidol has been shown to have a wide range of biochemical and physiological effects on animals. It has been shown to improve growth performance, reduce mortality, and improve feed conversion efficiency in chickens and other animals. Clopidol has also been shown to have immunomodulatory effects, enhancing the immune response of animals to infections. Additionally, Clopidol has been shown to have antioxidant and anti-inflammatory effects, reducing oxidative stress and inflammation in animals.
Advantages And Limitations For Lab Experiments
Clopidol has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Additionally, Clopidol has a well-established mechanism of action and has been extensively studied for its potential use in animal feed. However, there are also limitations to the use of Clopidol in lab experiments. It is toxic at high doses and can cause adverse effects in animals. Additionally, Clopidol has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Future Directions
There are several future directions for research on Clopidol. One area of research is the development of new and improved formulations of Clopidol for use in animal feed. Another area of research is the investigation of the immunomodulatory effects of Clopidol and its potential use in the treatment of other diseases. Additionally, research on the mechanism of action of Clopidol and its interaction with other drugs could lead to the development of new and more effective treatments for coccidiosis and other diseases.
Synthesis Methods
Clopidol is synthesized by reacting 4-chlorobenzoyl chloride with isopropylamine to obtain 4-chlorobenzoylisopropylamine. The resulting compound is then reacted with ethyl chloroacetate to obtain ethyl 2-(4-chlorophenyl)-2-oxoethylaminoacetate. Finally, the aziridine ring is formed by reacting the ethyl ester with sodium hydroxide in the presence of 1,2-dichloroethane to obtain Clopidol.
Scientific Research Applications
Clopidol has been extensively studied for its potential use as an anticoccidial agent in animal feed. Coccidiosis is a common disease that affects the intestinal tract of poultry and other animals, leading to significant economic losses in the poultry industry. Clopidol has been shown to be effective in preventing and treating coccidiosis in chickens and other animals. It works by inhibiting the growth of protozoan parasites that cause coccidiosis, leading to reduced mortality and improved growth performance in animals.
properties
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-propan-2-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(2)17-15(20)13(18-7-8-18)9-14(19)11-3-5-12(16)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQOKYHKDHTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910660 | |
Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide | |
CAS RN |
108260-28-2 | |
Record name | 1-Aziridineacetamide, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108260282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.